Bienvenue dans la boutique en ligne BenchChem!

2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine

A3 adenosine receptor functional efficacy antagonist vs. partial agonist

2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine (CAS 906670-50-6), designated as compound 3 in the foundational Cosyn et al. study, is a synthetic N6-methyl-2-(1,2,3-triazol-1-yl)adenosine derivative belonging to a novel class of nucleoside-based A3 adenosine receptor (A3AR) ligands.

Molecular Formula C17H24N8O4
Molecular Weight 404.4 g/mol
CAS No. 906670-50-6
Cat. No. B12928313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine
CAS906670-50-6
Molecular FormulaC17H24N8O4
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCCCCC1=CN(N=N1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)NC
InChIInChI=1S/C17H24N8O4/c1-3-4-5-9-6-25(23-22-9)17-20-14(18-2)11-15(21-17)24(8-19-11)16-13(28)12(27)10(7-26)29-16/h6,8,10,12-13,16,26-28H,3-5,7H2,1-2H3,(H,18,20,21)/t10-,12-,13-,16-/m1/s1
InChIKeyPSQFDQOKKSGVIF-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine: Selective A3 Adenosine Receptor Antagonist for Targeted Pharmacological Research


2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine (CAS 906670-50-6), designated as compound 3 in the foundational Cosyn et al. (2006) study, is a synthetic N6-methyl-2-(1,2,3-triazol-1-yl)adenosine derivative belonging to a novel class of nucleoside-based A3 adenosine receptor (A3AR) ligands [1]. This compound functions as a selective A3AR antagonist with negligible residual agonist activity (3 ± 8% efficacy), distinguishing it from partial agonist congeners within the same chemical series [1]. Its molecular architecture features a 4-butyl substituent on the 1,2,3-triazole ring at the adenine C2 position, an N6-methyl group, and an unmodified ribose 5'-OH moiety. The compound is commercially available at NLT 98% purity for research applications .

Why 2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine Cannot Be Replaced by In-Class 2-Triazolyl-Adenosine Analogs


Within the 2-(1,2,3-triazol-1-yl)-N6-methyladenosine chemotype, subtle structural modifications at the triazole 4-position and ribose 5'-position produce drastic, non-linear shifts in receptor binding affinity, subtype selectivity, and—most critically—functional efficacy [1]. For example, replacing the 4-butyl group of compound 3 with hydrogen (compound 1) preserves A3AR affinity but converts the ligand from an antagonist (3% efficacy) to a partial agonist (41% efficacy) [1]. Shortening the alkyl chain to ethyl (compound 2) reduces A1AR affinity nearly 3.5-fold while retaining partial agonism (23% efficacy) [1]. Conversely, modifying the 5'-OH to a 5'-ethyluronamide (compound 16) switches the functional profile to full agonism (89% efficacy) with a ~2-fold gain in A3AR affinity [1]. These steep and often divergent structure–activity relationships (SARs) mean that no two analogs in this series are functionally interchangeable; selection must be driven by quantitative comparison of affinity, selectivity, and efficacy data measured under identical assay conditions.

Quantitative Differentiation Evidence for 2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine vs. Closest Analogs


Functional Antagonism vs. Partial Agonism: Compound 3 vs. Compound 1 (Unsubstituted Triazole)

Compound 3 (4-butyl) and compound 1 (unsubstituted triazole) display nearly identical A3AR binding affinity (Ki = 11.7 nM vs. 10.4 nM) and comparable A1AR affinity (Ki = 848 nM vs. 1,000 nM) when measured in parallel radioligand displacement assays using [125I]I-AB-MECA at human A3ARs and [3H]CCPA at human A1ARs expressed in stably transfected CHO cells [1]. Despite this pharmacologic similarity in binding, the two compounds diverge fundamentally in functional efficacy: compound 3 exhibits only 3 ± 8% inhibition of forskolin-stimulated adenylyl cyclase at 10 µM (relative to 10 µM NECA = 100%), classifying it as an A3AR antagonist, whereas compound 1 retains 41 ± 6% efficacy, placing it in the partial agonist category [1]. For target validation studies requiring clean A3AR blockade without confounding receptor activation, compound 3 is the demonstrably superior choice [1].

A3 adenosine receptor functional efficacy antagonist vs. partial agonist cAMP assay

A3AR Antagonist Selectivity Ranking: Compound 3 (72-fold A1/A3) vs. Compound 10 (260-fold A1/A3) Within the 5'-OH Series

Among the 5'-OH derivatives that behave as A3AR antagonists, the Cosyn et al. study established an explicit selectivity hierarchy: compound 10 (4-cyclopentylmethyl) with 260-fold A1/A3 selectivity > compound 3 (4-butyl) with 72-fold A1/A3 selectivity > compound 11 (4-cyclohexylmethyl) with 67-fold selectivity > compound 20 (46-fold) [1]. While compound 10 is the most selective antagonist in the series, compound 3 occupies a distinct selectivity–synthetic accessibility niche. Compound 3 achieves its 72-fold selectivity window with a linear n-butyl substituent (Ki A1 = 848 ± 76 nM; Ki A3 = 11.7 ± 3.1 nM), whereas compound 10 requires a synthetically more complex cyclopentylmethyl group to reach its 260-fold window (Ki A1 = 335 ± 13 nM; Ki A3 = 1.3 ± 0.4 nM) [1]. For experimental designs where moderate selectivity is acceptable and synthetic tractability or cost of goods is a factor, compound 3 offers a rationally justified alternative to the higher-selectivity but structurally more elaborate compound 10 [1].

A3 adenosine receptor antagonist subtype selectivity structure–activity relationship radioligand binding

Functional Profile Switch: 5'-OH Antagonist (Compound 3) vs. 5'-Ethyluronamide Full Agonist (Compound 16) Sharing the Same 4-Butyl-Triazole Core

Compound 3 (5'-OH, Ki A3 = 11.7 nM, efficacy 3%) and compound 16 (5'-ethyluronamide, Ki A3 = 5.6 nM, efficacy 89%) share an identical 4-butyl-1,2,3-triazol-1-yl-N6-methyladenine core yet display diametrically opposed functional pharmacology [1]. The 5'-ethyluronamide modification increases A3AR affinity approximately 2-fold while simultaneously converting the ligand from a silent antagonist to a near-full agonist (89 ± 3% of NECA maximum) [1]. The A1AR affinity is minimally affected (compound 3 A1 Ki = 848 nM; compound 16 A1 Ki = 750 nM), yielding a net A1/A3 selectivity for compound 16 of approximately 134-fold [1]. This pair of compounds constitutes a precisely matched agonist/antagonist tool set for A3AR mechanistic studies: compound 3 can be used to block basal or agonist-induced A3AR signaling, while compound 16 can be employed to activate the same receptor through an identical binding pocket [1].

A3 adenosine receptor agonist/antagonist switch ribose modification 5'-uronamide

Regiochemical Specificity: Triazol-1-yl (Compound 3) vs. Triazol-4-yl Regioisomers and the Requirement for N1-Substitution

The Cosyn et al. study explicitly demonstrates that the 1,2,3-triazol-4-yl regioisomers (compounds 12–14) consistently exhibit decreased A3AR affinity compared to their 1,2,3-triazol-1-yl counterparts [1]. A direct comparison of homologous compounds 12 and 9 (both with benzyl substituents at the triazole 4-position) reveals a 6-fold loss of A3AR affinity for the 4-yl regioisomer [1]. This regiospecificity is a general class-level observation: the triazol-1-yl connectivity places the 4-substituent in an orientation that is compatible with the A3AR binding pocket, whereas the triazol-4-yl connectivity disrupts this interaction [1]. Compound 3, featuring the triazol-1-yl regioisomer, therefore benefits from the optimal connectivity for A3AR recognition. Researchers sourcing 2-triazolyl-adenosine derivatives must verify regioisomeric purity, as contamination with the triazol-4-yl isomer would introduce a species with predictably and substantially lower A3AR affinity [1].

click chemistry regioisomer triazole connectivity A3AR binding

Synthesis Yield and Commercial Purity: Procurement-Relevant Differentiation for 2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine

The Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) synthesis of compound 3 from 2-azido-N6-methyladenosine (23) and 1-hexyne proceeds in 59% isolated yield, representing a meaningful improvement over the analogous syntheses of compound 1 (46% yield with acetylene) and compound 2 (40% yield with 1-butyne) under comparable reaction conditions [1]. The higher yield of compound 3 is attributed to the increased hydrophobicity of the 1-hexyne substrate, which facilitates product precipitation from the aqueous reaction medium [1]. Commercially, compound 3 (CAS 906670-50-6) is available with a purity specification of NLT 98% from specialized manufacturers, ensuring suitability for quantitative pharmacological studies without additional purification . This combination of favorable synthesis efficiency and commercially assured purity reduces procurement risk relative to lower-yielding or custom-synthesis-only analogs in the same series.

synthesis yield click chemistry commercial purity procurement specification

Recommended Application Scenarios for 2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine Based on Quantitative Evidence


A3AR Antagonist Tool Compound for cAMP Signaling Studies Requiring Absence of Residual Agonism

In forskolin-stimulated adenylyl cyclase assays using CHO cells expressing human A3AR, compound 3 provides near-complete blockade of receptor signaling with negligible intrinsic activation (3 ± 8% efficacy at 10 µM), whereas the unsubstituted analog compound 1 retains significant partial agonist activity (41 ± 6%) [1]. This makes compound 3 the preferred antagonist probe for studies where even low-level A3AR activation would confound interpretation, such as investigations of constitutive receptor activity or inverse agonism.

Matched Antagonist/Agonist Pair Studies with Compound 16 for A3AR Mechanistic Pharmacology

Compound 3 and its 5'-ethyluronamide counterpart compound 16 share the identical 4-butyl-triazole-N6-methyladenine pharmacophore but exhibit opposite functional profiles (3% vs. 89% efficacy) [1]. This matched pair enables internally controlled experiments to dissect A3AR-mediated signaling pathways, where compound 3 serves as the silent antagonist control and compound 16 as the near-full agonist, minimizing confounding variables arising from off-target binding differences.

Structure–Activity Relationship (SAR) Reference Point for 2-Triazolyl-Adenosine Lead Optimization Programs

Compound 3 occupies a well-characterized position within the 5'-OH antagonist selectivity hierarchy (72-fold A1/A3, ranking second behind compound 10 at 260-fold) [1]. Its linear n-butyl substituent provides a synthetically accessible scaffold for further derivatization, and its quantitative binding and functional parameters (Ki A3 = 11.7 nM; Ki A1 = 848 nM; efficacy 3%) serve as a benchmark for evaluating the impact of alternative C2 modifications on A3AR pharmacology [1]. Medicinal chemistry groups can use compound 3 as a reference ligand when exploring new triazole substituents or ribose modifications.

Regiochemical Reference Standard for Quality Control of 2-Triazolyl-Adenosine Derivatives

Given the established 6-fold A3AR affinity penalty associated with triazol-4-yl vs. triazol-1-yl regioisomers, compound 3—verified as the triazol-1-yl isomer—can serve as an analytical reference standard for confirming regioisomeric purity in newly synthesized or commercially sourced batches of 2-triazolyl-adenosine derivatives [1]. Its well-defined 1H NMR spectrum (300 MHz, DMSO-d6) and chromatographic behavior, documented in the primary synthesis paper, provide orthogonal identity confirmation [1].

Quote Request

Request a Quote for 2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.